molecular formula C10H15N3O3 B1394965 Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate CAS No. 1083229-77-9

Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate

Cat. No.: B1394965
CAS No.: 1083229-77-9
M. Wt: 225.24 g/mol
InChI Key: DAPAMBVLBJVFCX-UHFFFAOYSA-N
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Description

Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Scientific Research Applications

Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many triazole derivatives have been studied for their potential as anticancer agents . They can interact with various enzymes and receptors in biological systems .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound, particularly if it shows promise as a therapeutic agent . Additionally, studies could focus on optimizing its synthesis or investigating its reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with a suitable acylating agent. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the additional functional groups present in Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate.

    3,5-Dimethyl-1,2,4-triazole: A closely related compound with similar biological activities but different chemical properties.

    Methyl-1H-1,2,4-triazole-3-carboxylate:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-7-11-8(2)13(12-7)5-4-9(14)6-10(15)16-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPAMBVLBJVFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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